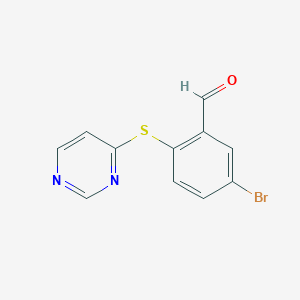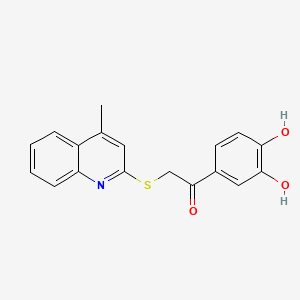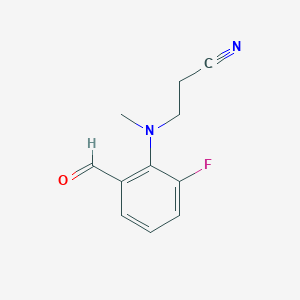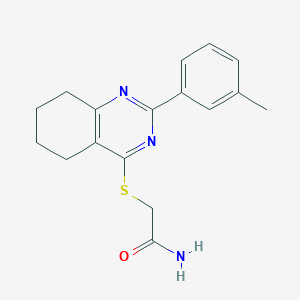
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, also known as TQAS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQAS is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is not fully understood. However, studies have shown that 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is its ability to inhibit cancer cell growth and induce apoptosis in vitro. This makes it a potential candidate for the development of new cancer therapies. However, one limitation of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. One area of interest is the development of new synthetic routes to improve the yield and purity of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. Another area of interest is the optimization of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide for in vivo studies, including the development of new delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide involves the reaction of 2-m-tolyl-5,6,7,8-tetrahydroquinazoline with thioacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. The synthesis of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-5-4-6-12(9-11)16-19-14-8-3-2-7-13(14)17(20-16)22-10-15(18)21/h4-6,9H,2-3,7-8,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXBKQHHIPXSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)
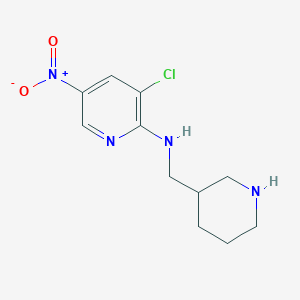
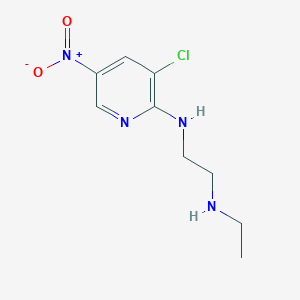
![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
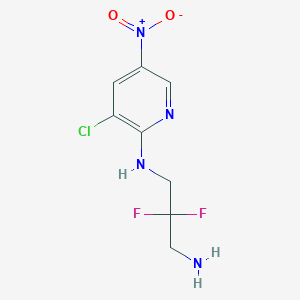
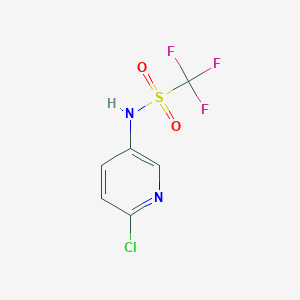
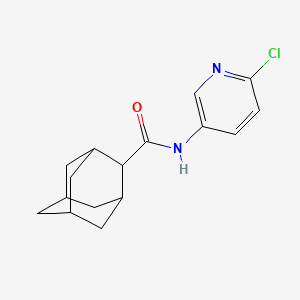
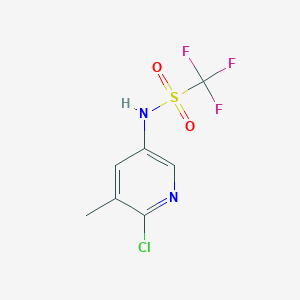
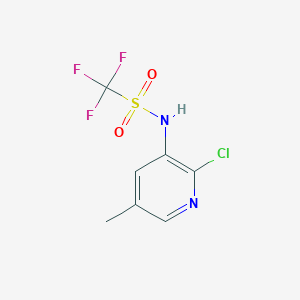
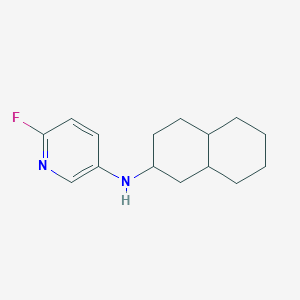
![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)
